N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound. It is a derivative of benzamide, which is an amide corresponding to benzoic acid . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The structure of benzamide is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzamide derivatives can engage in various chemical reactions. For instance, they can be functionalized through cross-coupling and nucleophilic aromatic substitution reactions . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Scientific Research Applications
Histone Deacetylase Inhibitors for Cancer Therapy
A series of compounds related to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant cytotoxicity towards PC-3 cells, a prostate cancer cell line. Notably, one compound from this series demonstrated superior anti-HDAC and antiproliferative activity compared to the known HDAC inhibitor SAHA (Vorinostat), leading to tumor growth inhibition in a xenograft tumor model of prostate cancer. This suggests the potential of these compounds in developing new treatments for prostate cancer (Liu et al., 2015).
Synthesis Techniques for Tetrahydroquinolines
Research has also focused on the synthesis of tetrahydroquinolines, a category to which N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide belongs. For instance, a novel synthesis method has been developed via Pummerer-Type Reaction, providing an efficient route for tetrahydroquinoline synthesis (Toda et al., 1999). Another study achieved the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields (Saitoh et al., 2001).
Cascade Synthesis Techniques
Another study introduced a tert-butyl hydroperoxide mediated cascade synthesis technique for 3-arylsulfonylquinoline derivatives. This method facilitates the formation of a C-S bond and quinoline ring in a single step without the need for metal catalysts, offering a straightforward route to synthesizing 3-arylsulfonylquinoline derivatives (Zhang et al., 2016).
Mechanism of Action
Mode of Action
It is known that sulfonyl chloride groups, such as the one present in this compound, are highly reactive and can form covalent bonds with various biological targets . This suggests that the compound could interact with its targets through covalent modification, leading to changes in their function .
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the presence of the sulfonyl chloride group, it is plausible that this compound could interfere with a variety of biochemical pathways through covalent modification of key proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide are currently unknownThe presence of the sulfonyl chloride group suggests that the compound could be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and detailed mechanistic studies, it is challenging to predict the precise effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the reactivity of the sulfonyl chloride group could be influenced by the pH of the environment . .
Safety and Hazards
While specific safety data for “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is not available, general safety data for benzamides suggest that they may be harmful if swallowed and may cause serious eye damage . It is recommended to use personal protective equipment as required and to avoid breathing dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHYLKJVQNBBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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